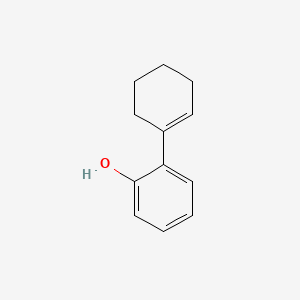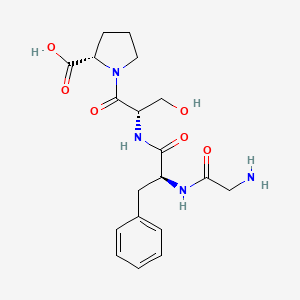
Glycyl-L-phenylalanyl-L-seryl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-phenylalanyl-L-seryl-L-proline is a tetrapeptide composed of four amino acids: glycine, phenylalanine, serine, and prolineThe molecular formula of this compound is C19H26N4O6 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for serine and proline.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Glycyl-L-phenylalanyl-L-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation.
Major Products Formed
Oxidation: Hydroxylated derivatives of the peptide.
Reduction: Smaller peptide fragments.
Substitution: Modified peptides with new functional groups.
科学研究应用
Glycyl-L-phenylalanyl-L-seryl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of Glycyl-L-phenylalanyl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress, acetylcholine depletion, and secretase activities, leading to neuroprotective effects . The peptide can influence various cellular processes, including apoptosis and necrosis, by interacting with key enzymes and receptors.
相似化合物的比较
Similar Compounds
Glycyl-L-phenylalanyl-L-phenylalanine: Similar structure but with an additional phenylalanine residue.
Glycyl-L-seryl-L-phenylalanine: Contains serine and phenylalanine but lacks proline.
Glycyl-L-phenylalanyl-L-seryl-L-alanine: Similar structure but with alanine instead of proline.
Uniqueness
Glycyl-L-phenylalanyl-L-seryl-L-proline is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of proline, a cyclic amino acid, contributes to the peptide’s stability and conformation, making it suitable for various applications.
属性
CAS 编号 |
23827-99-8 |
|---|---|
分子式 |
C19H26N4O6 |
分子量 |
406.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N4O6/c20-10-16(25)21-13(9-12-5-2-1-3-6-12)17(26)22-14(11-24)18(27)23-8-4-7-15(23)19(28)29/h1-3,5-6,13-15,24H,4,7-11,20H2,(H,21,25)(H,22,26)(H,28,29)/t13-,14-,15-/m0/s1 |
InChI 键 |
OICJYDYPVUYVDT-KKUMJFAQSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


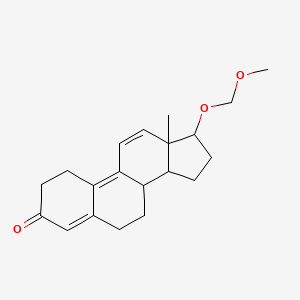
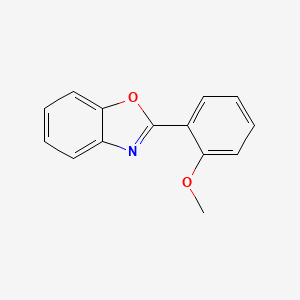
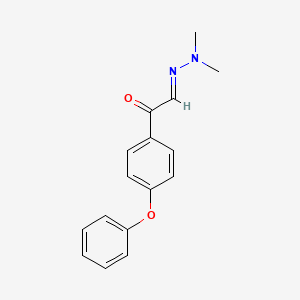

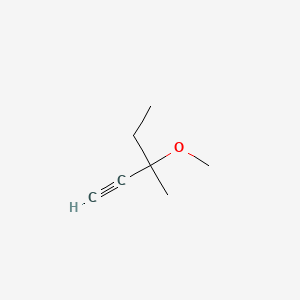
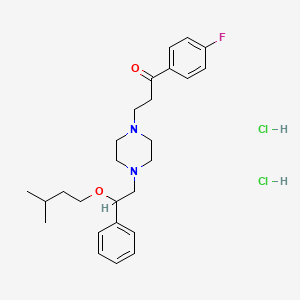
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
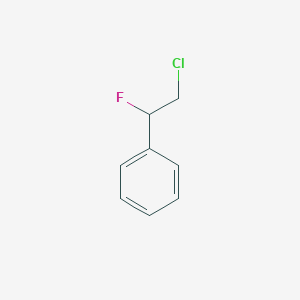
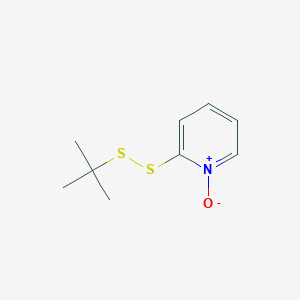
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)

